3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core with a cyclopropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
853784-22-2 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H13N3/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9/h6,10H,1-5H2,(H,11,12) |
InChI Key |
OHHWBCXMOLDVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC3=C2CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.